molecular formula C5H6N2O B1296801 1-Methyl-1H-imidazole-5-carbaldehyde CAS No. 39021-62-0

1-Methyl-1H-imidazole-5-carbaldehyde

Cat. No.: B1296801
CAS No.: 39021-62-0
M. Wt: 110.11 g/mol
InChI Key: BNYKZFOZWZMEJD-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C5H6N2O. It is a derivative of imidazole, featuring a methyl group at the first position and an aldehyde group at the fifth position. This compound is known for its utility in various chemical reactions and its role as a building block in the synthesis of more complex molecules .

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-imidazole-5-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form complexes with metal ions, which can influence the activity of metalloenzymes. Additionally, this compound can act as a ligand, binding to proteins and altering their conformation and function . These interactions are crucial in the regulation of biochemical pathways and the modulation of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression . This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. This binding can result in the inhibition or activation of enzymes, depending on the specific interaction . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert gas conditions but can degrade when exposed to air . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a response. Toxic or adverse effects can occur at high doses, including organ toxicity and metabolic disturbances.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function . These interactions can influence metabolic flux and the levels of various metabolites. For example, this compound can be metabolized by aldehyde dehydrogenases, leading to the formation of other bioactive compounds.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is mild and allows for the inclusion of various functional groups . Another method involves the reaction of 1-methylimidazole with formylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-1H-imidazole-5-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Methyl-2-imidazolecarboxaldehyde
  • 4-Methyl-5-imidazolecarboxaldehyde
  • 5-Bromo-1-methyl-1H-imidazole-2-carboxaldehyde

Uniqueness: 1-Methyl-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other imidazole derivatives. Its position of the aldehyde group at the fifth position and the methyl group at the first position allows for unique interactions and applications in synthesis and catalysis .

Properties

IUPAC Name

3-methylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-7-4-6-2-5(7)3-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYKZFOZWZMEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341519
Record name 1-Methyl-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39021-62-0
Record name 1-Methyl-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-imidazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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